molecular formula C8H9N3O2 B3056582 N'-acetylpyridine-3-carbohydrazide CAS No. 7254-31-1

N'-acetylpyridine-3-carbohydrazide

Cat. No.: B3056582
CAS No.: 7254-31-1
M. Wt: 179.18 g/mol
InChI Key: LOXUNUBVHZEFHX-UHFFFAOYSA-N
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Description

N’-acetylpyridine-3-carbohydrazide, also known as N’-acetylnicotinohydrazide, is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . This compound has garnered significant interest due to its versatile applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-acetylpyridine-3-carbohydrazide typically involves the reaction of nicotinic acid hydrazide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_4\text{N}_2\text{O}_2 + \text{C}_4\text{H}_6\text{O}_3 \rightarrow \text{C}_8\text{H}_9\text{N}_3\text{O}_2 + \text{C}_2\text{H}_4\text{O}_2 ]

Industrial Production Methods: Industrial production of N’-acetylpyridine-3-carbohydrazide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N’-acetylpyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

N’-acetylpyridine-3-carbohydrazide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-acetylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    Nicotinic acid hydrazide: A precursor in the synthesis of N’-acetylpyridine-3-carbohydrazide.

    Pyridinecarboxaldehydes: Compounds with similar structural features and reactivity.

    Indole derivatives: Compounds with diverse biological activities and structural similarities.

Uniqueness: N’-acetylpyridine-3-carbohydrazide is unique due to its specific acetyl and hydrazide functional groups, which confer distinct chemical reactivity and biological properties compared to other similar compounds .

Properties

IUPAC Name

N'-acetylpyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXUNUBVHZEFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222854
Record name Hydrazine, 1-acetyl-2-nicotinoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7254-31-1
Record name Cinchophen hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-acetylnicotinohydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazine, 1-acetyl-2-nicotinoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINCHOPHEN HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUO25OA5XZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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